2-(1-Aziridinyl)ethyl methacrylate

Controlled radical polymerization ATRP Bifunctional monomers

2-(1-Aziridinyl)ethyl methacrylate (CAS 6498-81-3), also known as AZMA, is a bifunctional monomer containing both a polymerizable methacrylate group and a highly reactive aziridine ring. Its molecular formula is C8H13NO2, with a molecular weight of 155.19 g/mol.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 6498-81-3
Cat. No. B1614665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aziridinyl)ethyl methacrylate
CAS6498-81-3
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN1CC1
InChIInChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3
InChIKeyXEZCCHVCBAZAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aziridinyl)ethyl methacrylate 6498-81-3: A Bifunctional Monomer for Crosslinkable Polymer Synthesis


2-(1-Aziridinyl)ethyl methacrylate (CAS 6498-81-3), also known as AZMA, is a bifunctional monomer containing both a polymerizable methacrylate group and a highly reactive aziridine ring [1]. Its molecular formula is C8H13NO2, with a molecular weight of 155.19 g/mol [2]. The aziridine moiety, a strained three-membered heterocycle, enables ring-opening crosslinking reactions under mild conditions, while the methacrylate group facilitates radical or anionic polymerization [3]. This dual functionality positions AZMA as a versatile building block for functional polymers, coatings, adhesives, and biomaterials [4].

2-(1-Aziridinyl)ethyl methacrylate 6498-81-3 Procurement: Why In-Class Analogs Are Not Interchangeable


Substituting 2-(1-aziridinyl)ethyl methacrylate with alternative bifunctional monomers or generic aziridine compounds can fundamentally alter polymerization kinetics, crosslinking behavior, and ultimate material properties. The specific combination of an unsubstituted aziridine ring and a methacrylate ester in AZMA imparts a unique balance of reactivity and selectivity [1]. For instance, while glycidyl methacrylate (GMA) offers epoxy-based crosslinking, its ring-opening mechanism, reaction conditions, and copolymerization parameters differ substantially from AZMA [2]. Similarly, other aziridinyl methacrylates with substituted rings, such as PAZMA, exhibit markedly different stability and crosslinking propensity [1]. These differences necessitate a rigorous, evidence-based selection process, as generic substitution can lead to premature crosslinking, loss of living polymerization character, or suboptimal mechanical performance in the final application [3].

2-(1-Aziridinyl)ethyl methacrylate 6498-81-3: Quantified Differentiation vs. Comparators for Scientific Selection


2-(1-Aziridinyl)ethyl methacrylate (AZMA) vs. (1-Phenylaziridin-2-yl)methyl methacrylate (PAZMA): Divergent ATRP Crosslinking Outcomes

In direct comparative ATRP experiments, 2-(1-aziridinyl)ethyl methacrylate (AZMA) led to a crosslinked material, while (1-phenylaziridin-2-yl)methyl methacrylate (PAZMA) did not crosslink, demonstrating higher ring stability [1]. This difference is attributed to the phenyl substituent on PAZMA, which reduces aziridine ring strain and nucleophilicity compared to the unsubstituted ring in AZMA.

Controlled radical polymerization ATRP Bifunctional monomers Aziridine reactivity

AZMA vs. Methyl Methacrylate (MMA): Narrow Polydispersity in Living Anionic Polymerization

The anionic polymerization of 2-(1-aziridinyl)ethyl methacrylate proceeds quantitatively to yield a polymer with a narrow molecular weight distribution (Mw/Mn < 1.1), comparable to well-controlled MMA polymerizations [1]. This indicates that the aziridine ring does not interfere with the living character of the polymerization.

Living anionic polymerization Polymer synthesis Molecular weight control Polymethacrylates

AZMA Copolymerization Reactivity with Styrene: Q-e Value Comparison with Hydroxyalkyl Acrylates

The reactivity of 2-(1-aziridinyl)ethyl methacrylate (AZMA) in free-radical copolymerization with styrene was quantified via the Q-e scheme. AZMA exhibited a Q value of 0.82 and an e value of 0.25 [1]. These values indicate a reactivity and electron density on the vinyl group that differs from analogous hydroxyalkyl acrylates, which show lower Q values (0.75-0.85) and higher e values (0.56-0.64) [1].

Copolymerization kinetics Reactivity ratios Q-e scheme Styrene copolymers

Aziridine Ring-Opening Crosslinking: Quantitative Gelation with Diacids

Polymers derived from 2-(1-aziridinyl)ethyl methacrylate become readily insoluble upon treatment with adipic acid, indicating efficient crosslinking via ring-opening of the pendant aziridinyl moiety [1]. This demonstrates the high reactivity of the unsubstituted aziridine ring towards carboxylic acids, a key feature for designing crosslinkable coatings and adhesives.

Crosslinking Aziridine reactivity Gelation Polymer networks

2-(1-Aziridinyl)ethyl methacrylate 6498-81-3: Evidence-Based Application Scenarios for Research and Industrial Use


Synthesis of Well-Defined Block Copolymers via Living Anionic Polymerization

The ability of 2-(1-aziridinyl)ethyl methacrylate to undergo quantitative living anionic polymerization with narrow polydispersity (Mw/Mn < 1.1) makes it a valuable monomer for creating well-defined block copolymers [1]. The pendant aziridine groups remain intact during polymerization, providing a handle for subsequent crosslinking or functionalization. This is directly supported by the successful synthesis of tailored block and random copolymers with methyl methacrylate [2].

Fabrication of Photo-Crosslinkable Antifouling Coatings

Copolymers incorporating 2-(1-aziridinyl)ethyl methacrylate (AZMA) as a crosslinkable unit have been demonstrated for creating robust biomimetic coatings. For instance, a ternary copolymer containing AZMA was UV-crosslinked onto polymeric substrates, resulting in a surface that reduced protein adsorption by at least 85% and platelet adhesion by 97% [1]. This quantifiable performance, combined with the chemical crosslinking of the aziridine moiety, validates the use of AZMA in biomedical device coatings.

Formulation of Pressure-Sensitive Adhesives (PSAs) with Tunable Properties

Polymers containing aziridine functionality, derived from 2-(1-aziridinyl)ethyl methacrylate, serve as effective crosslinking reagents in pressure-sensitive adhesive (PSA) formulations [1]. The number, position, and distribution of the aziridine groups along the polymer chain strongly influence the final PSA's holding power and peel strength. This allows for precise tuning of adhesive performance by controlling the polymer architecture [1].

Self-Crosslinking Stabilizers for Non-Aqueous Polymer Dispersions

The high reactivity and functionality of 2-(1-aziridinyl)ethyl methacrylate enables its use as a determinative monomer in the backbone of acrylic stabilizers for non-aqueous polymer dispersions [1]. It provides active sites for grafting side chains and can render the final product self-crosslinking, offering advantages in coating applications where external crosslinking agents are undesirable [1].

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